molecular formula C16H10ClNO3S B3006604 N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide CAS No. 338962-46-2

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide

Cat. No.: B3006604
CAS No.: 338962-46-2
M. Wt: 331.77
InChI Key: FBLKYKHZWQPCBS-UHFFFAOYSA-N
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Description

N-[6-(4-Chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is a heterocyclic compound featuring a pyran ring substituted with a 4-chlorophenyl group at position 6 and a 2-thiophenecarboxamide moiety at position 2. This structure combines aromatic chlorophenyl and thiophene systems, which are known to influence electronic properties and biological activity.

Properties

IUPAC Name

N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3S/c17-11-5-3-10(4-6-11)13-8-7-12(16(20)21-13)18-15(19)14-2-1-9-22-14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLKYKHZWQPCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the chlorophenyl group and the thiophene ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with two closely related derivatives:

Property Target Compound N-[6-(4-Bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide N-[6-(4-Bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide
Molecular Formula C₁₆H₁₀ClNO₃S C₁₆H₁₀BrNO₃S C₁₈H₁₂BrNO₃
Molecular Weight Not explicitly provided (estimated ~361.8 g/mol) 376.23 g/mol 370.2 g/mol
Substituent 4-Chlorophenyl, 2-thiophenecarboxamide 4-Bromophenyl, 2-thiophenecarboxamide 4-Bromophenyl, benzamide
Density Not available Not available 1.56 ± 0.1 g/cm³ (predicted)
Boiling Point Not available Not available 588.0 ± 50.0 °C (predicted)
pKa Not available Not available 9.86 ± 0.20 (predicted)

Key Observations :

  • Halogen Substitution : The bromophenyl analog (Br) in and has a higher molecular weight than the chlorophenyl (Cl) variant due to bromine’s larger atomic mass. Bromine’s increased lipophilicity may enhance membrane permeability in biological systems.
  • Thiophene’s aromatic sulfur may improve binding to metal ions or biological targets.

Antimicrobial Activity of Thiopyrimidine Derivatives

These compounds, synthesized via microwave-assisted condensation, show:

  • Antibacterial Activity : Moderate inhibition against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Effective against Candida albicans . The 4-chlorophenyl group in these analogs (shared with the target compound) likely contributes to antimicrobial efficacy by enhancing hydrophobic interactions with microbial membranes or enzymes.

Biological Activity

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyran Ring : A six-membered ring containing one oxygen atom.
  • Thiophene Moiety : A five-membered ring containing sulfur.
  • Chlorophenyl Group : Enhances lipophilicity and biological activity.

The molecular formula is C16_{16}H12_{12}ClN1_{1}O2_{2}S, with a molar mass of approximately 331.77 g/mol. The presence of functional groups such as carbonyl and amide contributes to its reactivity and biological potential.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Research suggests that compounds with similar structures may inhibit specific enzyme pathways involved in cancer progression. For instance, the compound has been shown to induce apoptosis in cancer cell lines, including T47D cells, with an effective concentration (EC50_{50}) as low as 0.08 µM .

Anti-inflammatory Effects

The compound also displays potential anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in the treatment of inflammatory diseases. The chlorophenyl group is believed to enhance these effects by improving membrane permeability, facilitating better interaction with cellular targets.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes key structural variations and their impacts on biological activity:

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-6-methyl-2-oxo-pyridinePyridine instead of pyranDifferent activity profile
5-methyl-6-(4-fluorophenyl)-2H-pyranFluorinated phenyl groupAltered reactivity
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamideBrominated analogPotentially different bioactivity

These variations highlight how substituents can significantly influence the pharmacological properties of compounds within this class.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyran Ring : Utilizing starting materials like malononitrile and appropriate aldehydes under basic conditions.
  • Introduction of the Chlorophenyl Group : Achieved through electrophilic aromatic substitution.
  • Formation of the Thiophene Ring : Often involves cyclization reactions under controlled conditions.

These synthetic routes are optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : In vitro studies on human cancer cell lines (e.g., MCF-7, A549) showed promising cytotoxic effects, with IC50_{50} values indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, demonstrating significant antioxidant properties that could complement its anticancer effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1: Formation of the pyran-2-one core via Knoevenagel condensation between 4-chlorophenylacetamide derivatives and diketones, catalyzed by 40% KOH (as seen in analogous pyranone syntheses) .
  • Step 2: Introduction of the thiophenecarboxamide moiety through nucleophilic acyl substitution. Ethanol or THF is often used as a solvent, with reflux conditions (3–6 hours) to ensure completion .
  • Critical Tip: Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and purify intermediates via recrystallization (ethanol/water mixtures) to avoid byproduct contamination .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Comprehensive characterization requires:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm for chlorophenyl and thiophene groups) and the pyran-2-one carbonyl (δ ~7.5 ppm).
    • ¹³C NMR: Confirm the 2-oxo-pyran ring (δ ~160–165 ppm for C=O) and carboxamide linkage (δ ~168 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₆H₁₁ClN₂O₃S) with <2 ppm error .
  • IR Spectroscopy: Validate carbonyl stretches (1650–1750 cm⁻¹ for pyran-2-one and carboxamide) .

Basic: What preliminary biological assays are suitable for evaluating this compound?

Answer:

  • Antimicrobial Screening: Use the broth microdilution method (CLSI guidelines) against S. aureus and E. coli to determine MIC values. Chlorophenyl-thiophene hybrids often show MICs ≤25 µg/mL .
  • Anticancer Activity: Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compounds with similar structures (e.g., thiophene-pyrimidine hybrids) exhibit IC₅₀ values <10 µM .
  • Immunomodulatory Potential: Assess TOMM6 protein induction in HEK cells via immunoblotting, as chlorophenyl carboxamides may modulate neurodegenerative pathways .

Advanced: How can researchers investigate the mechanism of action for observed anticancer activity?

Answer:

  • Target Identification: Use molecular docking to screen against kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2). Thiophene-carboxamides often bind to ATP pockets .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., PI3K/AKT/mTOR).
  • Validation: Confirm target engagement via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). For example, a related compound (BLD-01228882) showed >90% binding to VEGFR at 10 µM .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer: Key findings from analogous compounds:

  • Chlorophenyl Position: Para-substitution (vs. ortho/meta) enhances antimicrobial potency due to improved hydrophobic interactions .
  • Thiophene vs. Pyridine: Thiophene improves anticancer activity (IC₅₀ reduction by 30–50%) compared to pyridine, likely due to π-π stacking with DNA bases .
  • Carboxamide Linkers: Replacing -CONH- with -SO₂NH- reduces TOMM6 induction efficacy by 60%, highlighting the importance of hydrogen bonding .

Advanced: How should conflicting data on biological activity be resolved?

Answer:

  • Case Example: If a compound shows high in vitro activity but fails in vivo, consider:
    • Bioavailability: Measure logP (optimal range: 2–3) and aqueous solubility. Modify substituents (e.g., add -OH or -OCH₃) to improve pharmacokinetics .
    • Metabolic Stability: Use liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of thiophene rings) .
    • Assay Variability: Replicate experiments across multiple cell lines (e.g., HT-29 vs. HCT-116) and validate with orthogonal methods (e.g., clonogenic assays vs. MTT) .

Advanced: What analytical strategies address impurities in scaled-up synthesis?

Answer:

  • HPLC Purity: Use a C18 column (ACN/water + 0.1% TFA) to detect byproducts. Aim for ≥98% purity (retention time: 8–10 minutes for the target compound) .
  • Crystallization Optimization: Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to remove persistent impurities like unreacted 4-chlorophenyl precursors .

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